molecular formula C15H22O B14393802 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one CAS No. 90036-89-8

8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one

Cat. No.: B14393802
CAS No.: 90036-89-8
M. Wt: 218.33 g/mol
InChI Key: NDVXMUYYZZURPH-UHFFFAOYSA-N
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Description

8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple fused rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.

    Functional Group Transformations: Introduction of the ketone group through oxidation reactions.

    Methylation: Addition of the methyl group at the 8a position using methylating agents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    High-Pressure and High-Temperature Conditions: To achieve the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon.

    Cholestane: A saturated polycyclic compound with a similar ring structure.

    Tetralin: A hydrogenated derivative of naphthalene.

Uniqueness

8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is unique due to its specific methylation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

90036-89-8

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

8a-methyl-3,4,4a,4b,5,6,7,8,9,10-decahydrophenanthren-2-one

InChI

InChI=1S/C15H22O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h10,13-14H,2-9H2,1H3

InChI Key

NDVXMUYYZZURPH-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C3CCC(=O)C=C3CC2

Origin of Product

United States

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